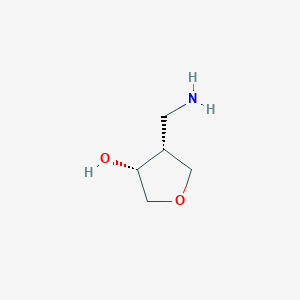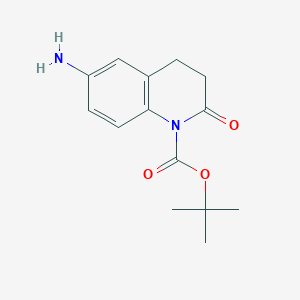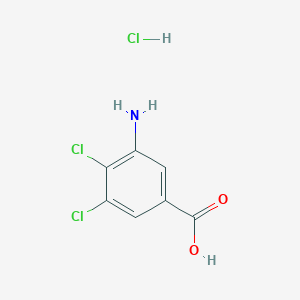![molecular formula C32H42N4O8 B1529182 Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate CAS No. 1630907-09-3](/img/structure/B1529182.png)
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate
Overview
Description
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate is a chemical compound with the molecular formula C₁₆H₂₁N₂O₄. This compound is known for its unique spirocyclic structure, which consists of a diazaspiro nonane ring system. The hemioxalate form indicates the presence of an oxalate group, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a diamine and a cyclic ketone. This step often requires the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the spirocyclic intermediate with benzyl chloride in the presence of a base, such as potassium carbonate.
Formation of the Carboxylate Group: The carboxylate group is introduced through a carboxylation reaction. This step typically involves the use of carbon dioxide and a suitable catalyst, such as palladium on carbon.
Formation of the Hemioxalate Salt: The final step involves the formation of the hemioxalate salt by reacting the carboxylate intermediate with oxalic acid. This step is usually carried out in an aqueous medium to ensure complete dissolution and reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated control systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a promising candidate for drug discovery.
Medicine: Explored for its potential therapeutic applications. Its stability and solubility make it suitable for formulation into pharmaceutical products.
Industry: Used in the development of new materials, such as polymers and coatings. Its chemical properties make it a valuable additive in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, which can lead to the inhibition or activation of biological pathways. The oxalate group enhances the compound’s solubility, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride: Similar structure but with a hydrochloride salt form.
1,7-diazaspiro[3.5]nonane-7-carboxylate: Lacks the benzyl group, resulting in different chemical properties.
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate: Similar structure but with a different oxalate form.
Uniqueness
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate is unique due to its combination of a spirocyclic core, benzyl group, and hemioxalate salt. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H20N2O2.C2H2O4/c2*18-14(19-12-13-4-2-1-3-5-13)17-10-7-15(8-11-17)6-9-16-15;3-1(4)2(5)6/h2*1-5,16H,6-12H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKQIMKBGVQVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CCN(CC2)C(=O)OCC3=CC=CC=C3.C1CNC12CCN(CC2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1529099.png)
![[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1529100.png)
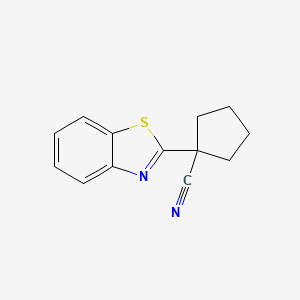
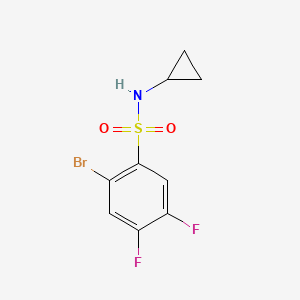
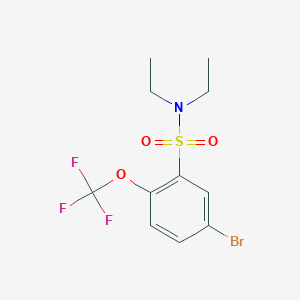

![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/structure/B1529107.png)
![2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride](/img/structure/B1529108.png)
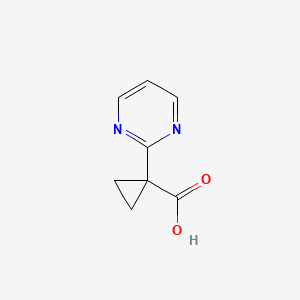

![1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1529115.png)
